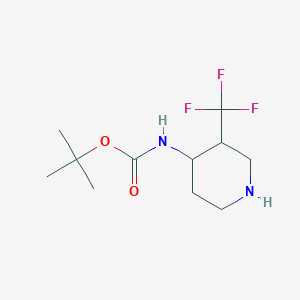

(3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester

説明

(3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester, also known as TFMPB, is a synthetic molecule that has been used in a variety of scientific research applications. TFMPB is a small molecule with a molecular weight of 211.22 g/mol and a melting point of 117-119°C. It has been used in a variety of fields, including drug discovery, pharmacology, and biochemistry. TFMPB is also used in laboratory experiments to study the effects of various drugs on the body.

科学的研究の応用

Synthetic and Crystallographic Studies

Research into similar compounds, such as carbamic acid tert-butyl esters, includes synthetic and crystallographic studies. For instance, the synthesis and characterization of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester involved elemental analysis, FT-NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction studies (Kant, Singh, & Agarwal, 2015).

Stereochemical Properties

Research on atropisomeric carbamic acid tert-butyl esters has been conducted to understand their stereochemical properties. For example, diastereoselective synthesis of atropisomeric 3-(2-substituted aryl)quinazolin-4-ones and their stereochemical stability were investigated (Natsugari et al., 2006).

Synthesis of Amines and Amides

The synthesis of various amine and amide derivatives, including those involving carbamic acid tert-butyl esters, is a key area of research. This includes methods for creating a range of structurally diverse compounds (Garcia et al., 2006).

Application in Chemical Synthesis

The synthesis of tert-butyl esters, such as (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate, through asymmetric Mannich reactions, demonstrates their application in creating chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

Use in Biological Active Alkaloid Synthesis

Compounds such as 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester have been used in the enantioselective synthesis of biological active alkaloids like sedridine, allosedridine, and coniine (Passarella et al., 2005).

In Organic Chemistry and Medicinal Research

Applications in organic chemistry and medicinal research include synthesizing and studying the structural and functional aspects of various tert-butyl ester derivatives, demonstrating their versatility and importance in the field of chemistry and drug development (Swarbrick & Lubell, 2000; Soicke et al., 2014; Li et al., 2006).

作用機序

Target of Action

The primary target of this compound is the KRAS mutants . KRAS is the most commonly mutated member of the rat sarcoma viral oncogene family (RAS) and is considered to be the most common oncogenic gene driver in human cancers . KRAS mutations are most common in highly fatal cancers, including pancreatic ductal adenocarcinoma (PDAC), non-small-cell lung cancer (NSCLC), and colorectal cancer (CRC) .

Mode of Action

This compound is part of a class of molecules known as Proteolysis-targeting chimeras (PROTACs) . PROTACs enable targeted protein degradation (TPD) of specific proteins, such as KRAS mutants . This catalytic-type mechanism of action and event-driven pharmacology differentiate PROTACs from classical inhibitors .

Pharmacokinetics

The compound’s ability to degrade kras mutants suggests it may have good bioavailability and cellular uptake .

Result of Action

The primary result of the compound’s action is the degradation of KRAS mutants . This can lead to the disruption of downstream signaling pathways that are typically activated by these mutants, potentially inhibiting the growth and proliferation of cancer cells .

特性

IUPAC Name |

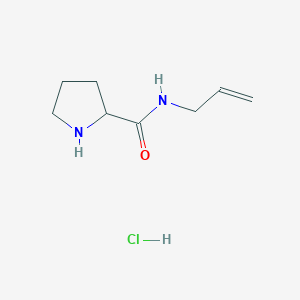

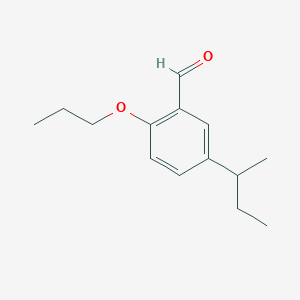

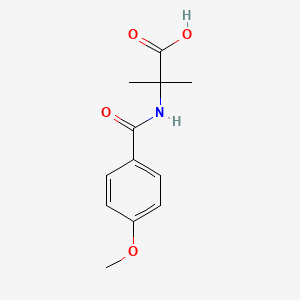

tert-butyl N-[3-(trifluoromethyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8-4-5-15-6-7(8)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIARTJWWYHJFTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1395160.png)